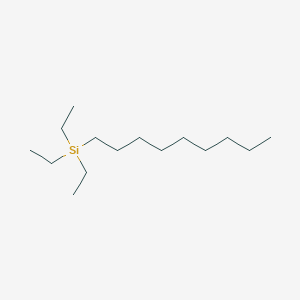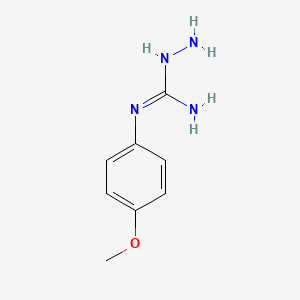
1-Amino-2-(4-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-methoxyphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile functional groups Guanidines are found in many natural products and play key roles in various biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-methoxyphenyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines with yields up to 81% . The reaction conditions are mild, making it a convenient method for synthesis.
Industrial Production Methods: Industrial synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in conjunction with thiophilic metal salts . Another method includes the use of S-methylisothioureas as guanylating agents . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used.
Substitution Reagents: Halides and nucleophiles such as sodium azide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroguanidines, while reduction can produce amines.
Scientific Research Applications
1-Amino-2-(4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)guanidine: Similar in structure but lacks the amino group.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their reactivity and applications.
Uniqueness: 1-Amino-2-(4-methoxyphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a versatile compound in various fields of research and industry .
Properties
CAS No. |
82252-85-5 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-amino-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)11-8(9)12-10/h2-5H,10H2,1H3,(H3,9,11,12) |
InChI Key |
HSMLKJFOROFUAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



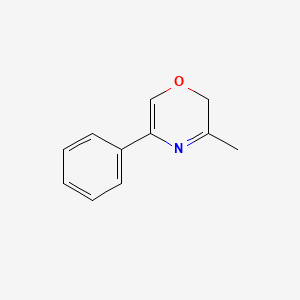


![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)

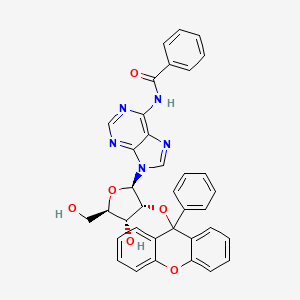
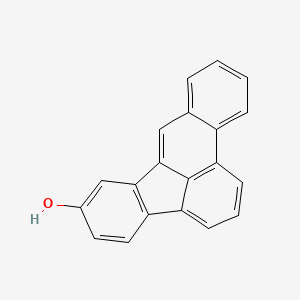
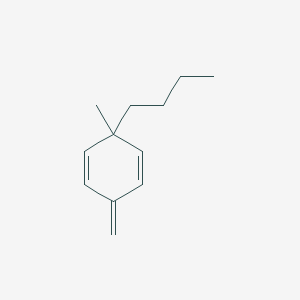

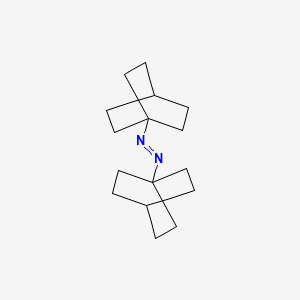
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

